An In-depth Technical Guide to 3-Aminopropanenitrile: Core Properties and Applications for the Research Professional
An In-depth Technical Guide to 3-Aminopropanenitrile: Core Properties and Applications for the Research Professional
Abstract
3-Aminopropanenitrile, also known as β-aminopropionitrile (BAPN), is a bifunctional molecule of significant interest in organic synthesis and drug development.[1][2] Its unique structure, possessing both a primary amine and a nitrile group, imparts a versatile reactivity profile that has been exploited for the synthesis of a wide range of valuable compounds.[2] This technical guide provides a comprehensive overview of the fundamental properties of 3-aminopropanenitrile, including its physicochemical characteristics, synthesis, and reactivity. Furthermore, it delves into its applications as a crucial synthetic intermediate and its notable biological activity as a lysyl oxidase inhibitor, offering insights for researchers and professionals in the pharmaceutical and chemical industries.[3]
Core Chemical and Physical Properties
3-Aminopropanenitrile is a clear, colorless to yellow liquid at room temperature with a characteristic amine-like odor.[3][4][5] The presence of both a polar amine and a nitrile group contributes to its miscibility with water and solubility in common organic solvents.[1][2][6]
Structural and Molecular Data
| Property | Value | Source(s) |
| Molecular Formula | C₃H₆N₂ | [1][7][8] |
| Molecular Weight | 70.09 g/mol | [1][4][8] |
| CAS Number | 151-18-8 | [1][7][8] |
| Canonical SMILES | NCCC#N | [1][9][10] |
| InChI Key | AGSPXMVUFBBBMO-UHFFFAOYSA-N | [1][8][10] |
Physicochemical Properties
| Property | Value | Source(s) |
| Appearance | Clear colorless to yellow liquid | [2][3][5] |
| Odor | Amine-like | [4] |
| Boiling Point | 185 °C at 760 mmHg | [2][3][4] |
| Melting Point | < 25 °C | [4][11] |
| Density | 0.9584 g/mL at 20 °C | [4][6] |
| Vapor Pressure | 2 mmHg at 38-40 °C | [4] |
| Refractive Index | 1.4396 at 20 °C | [3][4] |
| Solubility | Miscible with water | [6] |
| pKa (conjugate acid) | 7.80 (20 °C, H₂O) | [9] |
Synthesis and Reactivity
The synthetic utility of 3-aminopropanenitrile stems from the distinct reactivity of its two functional groups. The primary amine can undergo typical reactions such as alkylation, acylation, and formation of Schiff bases, while the nitrile group can be hydrolyzed to a carboxylic acid or reduced to a primary amine.
Common Synthetic Routes
The most prevalent industrial synthesis of 3-aminopropanenitrile involves the reaction of acrylonitrile with ammonia.[3][12] This reaction is typically carried out under pressure and at elevated temperatures.[12][13]
A key challenge in this synthesis is the formation of the secondary amine, bis(2-cyanoethyl)amine, as a significant byproduct.[13][14] The ratio of the desired primary amine to the secondary amine byproduct is influenced by reaction conditions such as the molar ratio of ammonia to acrylonitrile, temperature, and pressure.[15] Utilizing a large excess of ammonia favors the formation of the primary amine.[15]
Caption: Synthesis of 3-Aminopropanenitrile from Acrylonitrile and Ammonia.
Another reported synthetic method involves the ring-opening of 2-oxazolidinones with a cyanide ion in the presence of a crown ether.[16] This method offers an alternative route, particularly for the synthesis of N-substituted and optically active 3-aminopropanenitriles.[16]
Reactivity and Stability
3-Aminopropanenitrile is known to be unstable and can slowly polymerize upon exposure to air, forming a yellow solid.[3][4] This polymerization is accelerated in the presence of acidic materials.[4] For this reason, it is often supplied stabilized with a small amount of potassium carbonate (K₂CO₃).[1][3][17] It is also easily oxidized.[4] Due to its instability, proper storage in a cool, dry, and well-ventilated area, away from incompatible substances like strong acids and oxidizing agents, is crucial.[5]
Spectroscopic and Analytical Characterization
The structure of 3-aminopropanenitrile can be unequivocally confirmed through various spectroscopic techniques.
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show two triplets corresponding to the two methylene groups (-CH₂-). The protons on the carbon adjacent to the amine group will appear deshielded compared to the protons adjacent to the nitrile group.[18][19] The amine protons typically appear as a broad singlet, and their chemical shift can be concentration-dependent.[19]
-
¹³C NMR Spectroscopy: The carbon NMR spectrum will display three distinct signals: one for the nitrile carbon, and two for the methylene carbons.[11][19] The carbon attached to the nitrogen will be deshielded relative to the other methylene carbon.[19]
-
Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the N-H stretching of the primary amine (typically two bands in the region of 3300-3500 cm⁻¹) and the C≡N stretching of the nitrile group (around 2240-2260 cm⁻¹).[11][19]
-
Mass Spectrometry: The mass spectrum will exhibit a molecular ion peak corresponding to its molecular weight.[8][11] A key feature for compounds containing an odd number of nitrogen atoms is that the molecular ion will have an odd mass-to-charge ratio, which is consistent with the molecular weight of 70.09 for 3-aminopropanenitrile.[19]
Applications in Research and Drug Development
The versatile chemical nature of 3-aminopropanenitrile makes it a valuable building block in various synthetic endeavors, particularly in the pharmaceutical industry.[2][20]
Intermediate for β-Alanine and Pantothenic Acid Synthesis
A primary application of 3-aminopropanenitrile is as a key intermediate in the industrial production of β-alanine.[3][20][21] β-Alanine is a naturally occurring beta-amino acid and a component of the vitamin pantothenic acid (Vitamin B5) and the dipeptide carnosine.[22][23][24] β-Alanine and its derivatives are widely used in nutritional supplements.[22][25] The synthesis of β-alanine from 3-aminopropanenitrile typically involves the hydrolysis of the nitrile group to a carboxylic acid.
Caption: Conversion of 3-Aminopropanenitrile to β-Alanine.
Lysyl Oxidase Inhibition and Lathyrism
3-Aminopropanenitrile is a well-characterized and potent irreversible inhibitor of lysyl oxidase (LOX).[1] Lysyl oxidase is a copper-dependent enzyme that plays a critical role in the cross-linking of collagen and elastin, essential components of connective tissues. By inhibiting LOX, BAPN disrupts the formation of these cross-links, leading to a condition known as lathyrism, which is characterized by skeletal deformities and aortic aneurysms.[3] This property was discovered through the investigation of the toxic component in the seeds of certain Lathyrus species.[9]
The inhibitory effect of BAPN on lysyl oxidase has been explored in various research contexts, including studies on hypertension and cancer.[4][21] For instance, it has been investigated for its potential to prevent the development of hypertension by affecting vascular collagen.[21] Its fumarate salt is often used in these biological studies.
Safety and Toxicology
3-Aminopropanenitrile is a toxic compound and should be handled with appropriate safety precautions.[1][17] It is classified as harmful if swallowed and can cause irritation to the eyes, skin, and respiratory system.[26][27][28] Due to its potential reproductive toxicity, it is advised to obtain and follow all safety instructions before use.[27] In mammals, the metabolism of 3-aminopropanenitrile can lead to the release of cyanide ions.
Handling and Personal Protective Equipment (PPE)
When working with 3-aminopropanenitrile, the following PPE is recommended:[27]
-
Eye/Face Protection: Tightly fitting safety goggles.
-
Skin Protection: Impervious clothing and protective gloves.
-
Respiratory Protection: Use in a well-ventilated area or with a full-face respirator if exposure limits are exceeded.
Conclusion
3-Aminopropanenitrile is a foundational chemical intermediate with a rich history and diverse applications. Its dual functionality provides a gateway to a variety of more complex molecules, most notably β-alanine. For drug development professionals, its potent and specific inhibition of lysyl oxidase continues to make it a valuable tool for studying connective tissue disorders and related pathologies. A thorough understanding of its synthesis, reactivity, and safe handling is paramount for any researcher or scientist working with this versatile compound.
References
-
Taniguchi, T., Goto, N., & Ishibashi, H. (2017). Novel synthesis of 3-aminopropionitriles by ring opening of 2-oxazolidinones with cyanide ion. Kanazawa University Repository. Retrieved from [Link]
-
PubChem. (n.d.). 3-Aminopropionitrile | C3H6N2 | CID 1647. Retrieved from [Link]
-
Core Pioneer. (n.d.). Understanding the Properties and Uses of 3-Aminopropionitrile (CAS 151-18-8). Retrieved from [Link]
-
Wikipedia. (n.d.). Aminopropionitrile. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of 3-Aminopropionitrile (CAS 151-18-8). Retrieved from [Link]
-
PrepChem.com. (n.d.). Preparation of 3-aminopropionitrile. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). 3-Aminopropionitrile. NIST WebBook. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2025, October 20). Chemical Synthesis with 3-Aminopropionitrile: A Manufacturer's Perspective. Retrieved from [Link]
- Google Patents. (n.d.). US5268499A - Preparation of mixtures of 3-aminopropionitrile and ethylene cyanohydrin.
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - 3-Aminopropionitrile fumarate, 99+%. Retrieved from [Link]
-
MacMillan, J., & Webb, R. F. (1956). Continuous High Pressure Synthesis of 3-Aminopropionitrile. Industrial & Engineering Chemistry, 48(7), 1115–1117. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding 3-Aminopropionitrile: Properties, Uses, and Safety. Retrieved from [Link]
-
PharmaCompass.com. (n.d.). 3-Aminopropionitrile | Drug Information, Uses, Side Effects, Chemistry. Retrieved from [Link]
-
precisionFDA. (n.d.). 3-AMINOPROPANENITRILE. Retrieved from [Link]
-
PubChem. (n.d.). beta-Alanine Hydrochloride | C3H8ClNO2 | CID 12201475. Retrieved from [Link]
-
ChemComplete. (2019, October 15). Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3 [Video]. YouTube. Retrieved from [Link]
-
Wikipedia. (n.d.). β-Alanine. Retrieved from [Link]
-
PubChem. (n.d.). Beta-Alanine | C3H7NO2 | CID 239. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines. Retrieved from [Link]
-
Canada.ca. (n.d.). BETA ALANINE. Retrieved from [Link]
Sources
- 1. CAS 151-18-8: 3-Aminopropionitrile | CymitQuimica [cymitquimica.com]
- 2. nbinno.com [nbinno.com]
- 3. 3-Aminopropionitrile | 151-18-8 [chemicalbook.com]
- 4. 3-Aminopropionitrile | C3H6N2 | CID 1647 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. 3-Aminopropionitrile, 98%, stabilized | Fisher Scientific [fishersci.ca]
- 7. scbt.com [scbt.com]
- 8. 3-Aminopropionitrile [webbook.nist.gov]
- 9. Aminopropionitrile - Wikipedia [en.wikipedia.org]
- 10. 3-amino-propionitrile AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 11. Page loading... [guidechem.com]
- 12. 3-Aminopropionitrile synthesis - chemicalbook [chemicalbook.com]
- 13. US5268499A - Preparation of mixtures of 3-aminopropionitrile and ethylene cyanohydrin - Google Patents [patents.google.com]
- 14. prepchem.com [prepchem.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. kanazawa-u.repo.nii.ac.jp [kanazawa-u.repo.nii.ac.jp]
- 17. 3-Aminopropionitrile | 151-18-8 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 18. 3-Aminopropionitrile(151-18-8) 1H NMR [m.chemicalbook.com]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. nbinno.com [nbinno.com]
- 21. 3-Aminopropionitrile | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 22. β-Alanine | 107-95-9 [chemicalbook.com]
- 23. β-Alanine - Wikipedia [en.wikipedia.org]
- 24. Beta-Alanine | C3H7NO2 | CID 239 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 25. canada.ca [canada.ca]
- 26. datasheets.scbt.com [datasheets.scbt.com]
- 27. echemi.com [echemi.com]
- 28. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
